molecular formula C22H20ClN7O5 B10935365 4-[({4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide

4-[({4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10935365
M. Wt: 497.9 g/mol
InChI Key: WPTFKLVUNBZSTK-UHFFFAOYSA-N
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Description

4-({4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole core structure. This compound is notable for its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of multiple functional groups, including a nitro group, a chloro group, and a furan ring, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves a multi-step process. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques such as flash chromatography .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-({4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential as a kinase inhibitor and its applications in various fields highlight its versatility and importance in scientific research .

Properties

Molecular Formula

C22H20ClN7O5

Molecular Weight

497.9 g/mol

IUPAC Name

4-[[4-[(4-chloro-3-nitropyrazol-1-yl)methyl]benzoyl]amino]-1-ethyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C22H20ClN7O5/c1-2-28-13-18(19(26-28)22(32)24-10-16-4-3-9-35-16)25-21(31)15-7-5-14(6-8-15)11-29-12-17(23)20(27-29)30(33)34/h3-9,12-13H,2,10-11H2,1H3,(H,24,32)(H,25,31)

InChI Key

WPTFKLVUNBZSTK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCC2=CC=CO2)NC(=O)C3=CC=C(C=C3)CN4C=C(C(=N4)[N+](=O)[O-])Cl

Origin of Product

United States

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